molecular formula C27H21NO2 B12887531 Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate CAS No. 20958-80-9

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate

Cat. No.: B12887531
CAS No.: 20958-80-9
M. Wt: 391.5 g/mol
InChI Key: ZTOXUNYNBLFSBB-UHFFFAOYSA-N
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Description

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a complex organic compound belonging to the pyrrolo[2,1-a]isoquinoline family. These compounds are known for their unique structural features and significant biological activities. The pyrrolo[2,1-a]isoquinoline core is a common structural motif in many natural products and synthetic molecules with potential pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This can lead to effects such as cell differentiation inhibition, cytotoxicity, and other biological activities .

Biological Activity

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrroloisoquinoline class of compounds, characterized by a complex structure that includes a pyrrole ring fused to an isoquinoline moiety. The compound can be synthesized using various methods involving cyclization reactions of appropriate precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, making them more accessible for biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key regulatory proteins involved in cell survival pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HT-29 (Colon Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of anti-apoptotic proteins

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects . Research indicates that it may protect neurons from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate signaling pathways associated with neuronal survival has been a focal point in recent studies .

Case Studies

Several case studies have been published that illustrate the therapeutic potential of this compound:

  • Case Study 1: In a preclinical model of breast cancer, treatment with this compound led to a significant reduction in tumor size compared to control groups. The study reported an enhanced apoptotic response in tumor tissues following treatment .
  • Case Study 2: A neuroprotective study involving animal models demonstrated that administration of this compound resulted in improved cognitive function and reduced neuronal loss after induced oxidative stress .

Properties

CAS No.

20958-80-9

Molecular Formula

C27H21NO2

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate

InChI

InChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3

InChI Key

ZTOXUNYNBLFSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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